Cas no 2138072-02-1 (Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate)

Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-1154470
- methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate
- 2138072-02-1
- Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate
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- Inchi: 1S/C10H20N2O2/c1-3-12-5-4-9(11)8(7-12)6-10(13)14-2/h8-9H,3-7,11H2,1-2H3
- InChI Key: QXWVHEVACDOYSG-UHFFFAOYSA-N
- SMILES: O(C)C(CC1CN(CC)CCC1N)=O
Computed Properties
- Exact Mass: 200.152477885g/mol
- Monoisotopic Mass: 200.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 55.6Ų
Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154470-1.0g |
methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate |
2138072-02-1 | 1g |
$0.0 | 2023-06-09 |
Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate Related Literature
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate
Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate (CAS No. 2138072-02-1): A Comprehensive Overview
Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate (CAS No. 2138072-02-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This ester derivative, characterized by its piperidine backbone and amino functional group, is often explored for its potential applications in drug discovery and biochemical studies. Its unique structure, combining a methyl ester with an ethyl-substituted piperidine, makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for piperidine-based compounds like Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate has surged due to their relevance in targeting neurological and metabolic pathways. Researchers are particularly interested in its role as a building block for designing novel therapeutics, especially in areas such as central nervous system (CNS) disorders and enzyme modulation. The compound's CAS No. 2138072-02-1 is frequently searched in academic databases and chemical catalogs, reflecting its growing importance in synthetic chemistry.
One of the key reasons for the compound's popularity is its structural flexibility. The presence of both amino and ester groups allows for further functionalization, enabling chemists to tailor its properties for specific applications. For instance, it can serve as a precursor for prodrugs or bioactive molecules, aligning with current trends in precision medicine and targeted drug delivery. This adaptability has made Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate a subject of numerous patents and research papers.
From a synthetic perspective, the compound's piperidine ring is a hallmark of many pharmacologically active agents. Piperidines are known for their ability to interact with G-protein-coupled receptors (GPCRs) and ion channels, which are critical in treating conditions like pain management and neurodegenerative diseases. The ethyl substitution at the 1-position of the piperidine ring further enhances its lipophilicity, potentially improving blood-brain barrier penetration—a hot topic in modern drug development.
Another area of interest is the compound's potential role in green chemistry. With increasing emphasis on sustainable synthesis, researchers are exploring eco-friendly methods to produce Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate. Techniques such as catalytic hydrogenation and microwave-assisted synthesis are being investigated to reduce waste and energy consumption. This aligns with global efforts to minimize the environmental impact of chemical manufacturing.
In addition to its pharmaceutical applications, Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate is also studied for its biochemical properties. Its ability to act as a ligand or inhibitor in enzymatic reactions makes it valuable for probing biological mechanisms. For example, it could be used to study protease activity or signal transduction pathways, which are central to understanding diseases like cancer and diabetes.
The compound's CAS No. 2138072-02-1 is often associated with queries about its safety profile and handling guidelines. While it is not classified as a hazardous material, proper laboratory practices, such as using personal protective equipment (PPE) and working in a well-ventilated area, are recommended. These precautions are standard for handling most organic compounds and reflect the broader community's focus on lab safety and responsible research.
Looking ahead, Methyl 2-(4-amino-1-ethylpiperidin-3-yl)acetate is poised to remain a focal point in chemical research. Its combination of structural novelty and functional diversity ensures its relevance in emerging fields like AI-driven drug discovery and computational chemistry. As scientists continue to uncover new applications, this compound will likely play a pivotal role in advancing both academic knowledge and industrial innovation.
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